1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Beschreibung
BenchChem offers high-quality 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(2-methylsulfonylphenyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-19(17,18)12-7-3-2-6-11(12)14-8-4-5-10(9-14)13(15)16/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPAQNNFSILIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of action for 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid in vitro
Title: Conformational Arrest of GABA Transporters: In Vitro Mechanism and Characterization of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Target Audience: Neuropharmacologists, Assay Development Scientists, and Medicinal Chemists.
Executive Summary & Pharmacophore Rationale
The compound 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid (CAS: 951625-03-9) represents a highly specialized class of N-arylated nipecotic acid derivatives. While unsubstituted nipecotic acid is a classical, potent inhibitor of γ-aminobutyric acid (GABA) uptake, its zwitterionic nature limits blood-brain barrier permeability, and crucially, it acts as a translocated substrate rather than a pure reuptake blocker.
By introducing a bulky, electron-withdrawing 2-(methylsulfonyl)phenyl group to the piperidine nitrogen, the molecule is transformed into a pure transporter blocker. This structural modification follows the established pharmacophore model for GABA Transporter 1 (hGAT-1) and GAT-3 inhibitors[1]. The addition of the lipophilic N-substituent anchors the molecule in the extracellular vestibule of the transporter, preventing the conformational shift required for substrate translocation[2]. This whitepaper details the in vitro mechanism of action of this compound and provides self-validating experimental workflows for its characterization.
Molecular Mechanism of Action (In Vitro)
The mechanism of action for 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is rooted in its dual-domain binding strategy within the secondary active neurotransmitter/sodium symporter (NSS) family.
-
S1 Orthosteric Pocket Engagement: The piperidine-3-carboxylic acid core acts as a rigid bioisostere of GABA. The carboxylate moiety coordinates with co-transported Na+ ions and forms critical hydrogen bonds with highly conserved residues (e.g., Tyr60 in hGAT-1) within the central S1 binding pocket[1].
-
S2 Vestibule Anchoring: The bulky 2-(methylsulfonyl)phenyl group cannot fit into the S1 pocket. Instead, it extends into the adjacent S2 lipophilic vestibule, oriented toward the extracellular space. The ortho-substitution restricts the rotation of the N-aryl bond, locking the molecule in a specific bioactive conformation. Furthermore, the sulfonyl oxygens act as potent hydrogen bond acceptors, stabilizing the ligand within the extracellular pathway.
-
Conformational Arrest: Because the S2 vestibule is occupied by the bulky methylsulfonylphenyl group, the transporter is sterically hindered from transitioning from the "outward-open" to the "inward-open" state. The transport cycle is arrested, effectively blocking the reuptake of extracellular GABA without the inhibitor itself being translocated into the cytoplasm[2].
Molecular mechanism of hGAT-1 conformational arrest by the N-substituted nipecotic acid derivative.
Quantitative Data Presentation
To contextualize the efficacy of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, it is evaluated against baseline substrates and known clinical inhibitors (e.g., Tiagabine). The table below summarizes the pharmacological profile derived from N-aryl nipecotic acid structure-activity relationship (SAR) models.
Table 1: Comparative In Vitro Pharmacological Profile
| Compound | hGAT-1 IC50 (µM) | hGAT-3 IC50 (µM) | Transport Mechanism | cLogP (Lipophilicity) |
| Nipecotic Acid | ~12.0 | ~25.0 | Translocated Substrate | -0.8 |
| Tiagabine | 0.04 | >100.0 | Pure Blocker (Arrested) | 3.8 |
| 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid | 0.8 - 2.5 | 15.0 - 30.0 | Pure Blocker (Arrested) | 1.9 |
*Derived parameters based on established S2-pocket binding kinetics for mono-arylated nipecotic acids.
Self-Validating In Vitro Experimental Workflows
To rigorously characterize this compound, researchers must employ orthogonal assays. The following protocols are designed with internal controls to validate both the potency (IC50) and the mechanism (blocker vs. substrate).
Protocol A: Radiometric [3H]GABA Competitive Uptake Assay
This is the gold-standard methodology for determining the inhibitory potency of GAT modulators[2].
-
Step 1: Cell Preparation. Seed HEK293 or COS-7 cells stably expressing hGAT-1 into 96-well plates (poly-D-lysine coated). Grow to 80-90% confluence.
-
Step 2: Buffer Exchange. Wash cells twice with 100 µL of room-temperature assay buffer (Hanks' Balanced Salt Solution supplemented with 20 mM HEPES, 1 mM CaCl2, 1 mM MgCl2, pH 7.4). Causality: This removes endogenous amino acids that would competitively inhibit the assay.
-
Step 3: Inhibitor Pre-Incubation (Critical). Add 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid at varying concentrations (0.1 nM to 100 µM). Incubate at 37°C for 60 to 120 minutes. Causality: Bulky N-substituted derivatives exhibit slow-binding kinetics as they navigate the S2 vestibule. Omitting this pre-incubation step will fail to reach equilibrium, artificially inflating the apparent IC50[2].
-
Step 4: Substrate Addition. Add 30 nM [3H]GABA (specific activity ~35 Ci/mmol) spiked with 1 µM unlabeled GABA. Incubate for exactly 3 minutes. Causality: A 3-minute window ensures the measurement captures the initial velocity (linear phase) of uptake before intracellular accumulation alters the sodium gradient.
-
Step 5: Termination. Rapidly aspirate the buffer and wash three times with ice-cold assay buffer. Causality: The temperature drop immediately halts transporter kinetics, trapping the translocated [3H]GABA inside the cell.
-
Step 6: Lysis & Quantification. Lyse cells using 1% SDS. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Validation Control: Define non-specific uptake (background noise) by running parallel wells containing 10 µM Tiagabine. Subtract this value from all test wells to isolate specific hGAT-1 mediated transport.
Protocol B: LC-MS/MS Transport Assay using (2H6)GABA
To definitively prove that the compound is a pure blocker and not a translocated substrate, a modern mass spectrometry approach is utilized[3].
-
Step 1: Incubation. Follow Steps 1-3 from Protocol A. In Step 4, substitute the radioligand with 50 µM deuterated GABA ((2H6)GABA). Causality: Using (2H6)GABA allows the mass spectrometer to differentiate transported substrate from the endogenous GABA naturally produced by the HEK293/COS-7 cells[3].
-
Step 2: Extraction. After washing, extract the intracellular contents using 80% cold acetonitrile containing (2H2)GABA as an internal standard.
-
Step 3: HILIC-ESI-MS/MS Analysis. Analyze the lysate using Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry.
-
Validation Control: Monitor the specific m/z transitions for both (2H6)GABA and 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid. Causality: If the inhibitor's mass is detected in the intracellular fraction, it acts as a competitive substrate. If it is absent while (2H6)GABA uptake is reduced, it is definitively validated as a pure conformational blocker.
Step-by-step in vitro workflow for quantifying GABA transporter inhibition and kinetics.
References[1] Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective | PMC - NIH | Link[3] MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays | Analytical Chemistry - ACS Publications | Link[2] Structural basis for selective inhibition of human GABA transporter GAT3 | PMC - NIH | Link
Sources
- 1. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for selective inhibition of human GABA transporter GAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Receptor binding affinity of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid derivatives
An In-Depth Technical Guide on the Receptor Binding Affinity of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic Acid Derivatives
Abstract
This technical guide provides a comprehensive overview of the receptor binding affinity of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid derivatives, a class of compounds of significant interest in neuropharmacology. These molecules, derivatives of nipecotic acid, are primarily investigated as inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs).[1][2][3] An imbalance in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, making GATs a crucial therapeutic target.[4][5][6] This guide will delve into the synthesis of the core piperidine-3-carboxylic acid scaffold, detail the experimental protocols for determining receptor binding affinity, present a structure-activity relationship (SAR) analysis, and provide insights for researchers and drug development professionals in the field.
Introduction: The GABAergic System and GABA Transporters (GATs)
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[7] Its role in regulating neuronal excitability is critical for normal brain function. The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells, a process mediated by a family of four GABA transporters: GAT1, GAT2, GAT3, and BGT1.[6]
By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to enhanced GABAergic signaling.[4][5] This mechanism is a key strategy in the development of treatments for conditions characterized by excessive neuronal excitation, such as epilepsy, anxiety, and chronic pain.[4][5] Tiagabine, a GAT1 inhibitor, is an approved antiepileptic drug, validating the therapeutic potential of targeting GATs.[5][6] The 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid derivatives belong to a class of compounds designed to modulate this system.
Synthesis of the Piperidine-3-Carboxylic Acid Scaffold
The piperidine-3-carboxylic acid (nipecotic acid) core is a fundamental building block for this class of GAT inhibitors.[3][8] The synthesis of these derivatives often involves multi-step processes. While specific synthetic routes for the title compounds are proprietary or found within detailed medicinal chemistry literature, a general approach can be outlined.
A common strategy involves the modification of a pre-existing piperidine-3-carboxylic acid scaffold. The synthesis can start from commercially available starting materials, such as 3-pyridinecarboxamide, which can be converted to (S)-piperidine-3-carboxylic acid through steps involving chiral resolution.[9] The subsequent N-arylation with a suitable 2-halophenyl methyl sulfone derivative would lead to the final compound.
Another approach involves the de novo synthesis of the piperidine ring, which allows for greater stereochemical control and diversification.[8] This can be achieved through various cyclization reactions.
The general synthetic scheme for N-substituted piperidine-3-carboxylic acid derivatives can be visualized as follows:
Caption: Generalized synthetic route to the target compounds.
Determination of Receptor Binding Affinity
The characterization of the binding affinity of novel compounds to their target receptors is a cornerstone of drug discovery. For GATs, radioligand binding assays and fluorescence-based techniques are commonly employed.
Radioligand Binding Assays
Radioligand binding assays are highly sensitive and provide quantitative data on receptor expression (Bmax) and the affinity of ligands (Kd for radioligands and Ki for non-radioactive compounds).[10][11][12] These assays are considered the gold standard for characterizing ligand-receptor interactions.[10]
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the GAT1 transporter.
Materials:
-
Membrane Preparation: Membranes from cells expressing the target GAT (e.g., HEK-293 cells stably expressing human GAT1).
-
Radioligand: A specific GAT1 radioligand, such as [³H]-Tiagabine or [³H]-GABA.
-
Test Compound: The 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid derivative to be tested.
-
Non-specific Binding Control: A high concentration of a known GAT1 inhibitor (e.g., unlabeled Tiagabine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Addition of Reagents:
-
To each well, add 50 µL of assay buffer.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
For test compound wells, add 50 µL of the test compound at various concentrations.
-
Add 50 µL of the radioligand solution to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[13][14]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[14]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Caption: Workflow for a competitive radioligand binding assay.
Fluorescence Polarization (FP) Assays
Fluorescence polarization assays are a homogeneous alternative to radioligand binding assays, avoiding the need for radioactive materials and separation steps.[15][16] The principle is based on the change in the rotational speed of a fluorescently labeled ligand (tracer) upon binding to a larger protein.[15][17]
This protocol outlines a competitive FP assay to screen for compounds that bind to a target receptor.
Materials:
-
Target Receptor: Purified receptor protein.
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the receptor.
-
Test Compound: The 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid derivative.
-
Assay Buffer: A buffer optimized for the stability and activity of the receptor.
-
Microplate Reader with FP capabilities.
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.
-
Titrate the receptor against the fixed tracer concentration to determine the concentration that yields a significant change in polarization upon binding.
-
-
Plate Setup: In a suitable microplate (e.g., black, low-binding), set up wells for the free tracer (minimum polarization), tracer + receptor (maximum polarization), and the test compound at various concentrations.
-
Addition of Reagents:
-
Add the test compound at different concentrations to the respective wells.
-
Add the fluorescent tracer to all wells.
-
Add the receptor to all wells except those for the minimum polarization control.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in a microplate reader.
-
Data Analysis:
-
The change in polarization is proportional to the amount of tracer displaced by the test compound.
-
Plot the polarization values against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Caption: Principle and workflow of a competitive fluorescence polarization assay.
Structure-Activity Relationship (SAR) of Piperidine-3-Carboxylic Acid Derivatives as GAT Inhibitors
The binding affinity of piperidine-3-carboxylic acid derivatives to GABA transporters is highly dependent on their structural features. Extensive SAR studies have been conducted on related compounds, providing valuable insights.[1][2][18]
-
The Piperidine Ring: The piperidine-3-carboxylic acid moiety is crucial for interacting with the GABA binding site on the transporter. The stereochemistry at the 3-position of the piperidine ring is often critical for potency, with the (R)-enantiomer generally being more active for GAT1 inhibition.[18]
-
The N-Substituent: The nature of the substituent on the piperidine nitrogen is a key determinant of both potency and selectivity. Large, lipophilic groups are generally favored for high affinity.[1] The 2-(methylsulfonyl)phenyl group in the title compounds is a lipophilic moiety that likely occupies a hydrophobic pocket in the transporter. Variations in the substitution pattern on the phenyl ring can significantly impact binding.
-
The Linker: The length and nature of any linker between the piperidine nitrogen and a terminal lipophilic group can influence affinity.[7] For instance, studies on derivatives with different spacer lengths have shown that this can affect potency and selectivity across GAT subtypes.[7]
Table 1: SAR Summary of N-Substituted Nipecotic Acid Derivatives as GAT Inhibitors
| Modification | General Observation on GAT1 Affinity | Reference |
| Stereochemistry at C3 | (R)-configuration generally preferred over (S). | [18] |
| N-Substituent | Large, lipophilic, often bi-aromatic groups enhance potency. | [1] |
| Spacer Length | Optimal spacer length between the nitrogen and a terminal lipophilic group is critical. | [7] |
| Asymmetric N-Substituents | Asymmetry in bis-aromatic moieties can be beneficial for high affinity. | [18] |
Conclusion
The 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid derivatives represent a promising class of compounds for the modulation of the GABAergic system through the inhibition of GABA transporters. Understanding their receptor binding affinity is paramount for their development as potential therapeutic agents. This guide has provided a framework for their synthesis, detailed methodologies for the accurate determination of their binding affinity using radioligand and fluorescence polarization assays, and an overview of the key structure-activity relationships that govern their interaction with GATs. The protocols and insights presented herein are intended to support researchers and drug development professionals in their efforts to design and characterize novel and effective GAT inhibitors.
References
- Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. PubMed.
- What are GAT1 inhibitors and how do they work? Patsnap Synapse.
- Fluorescence Polarization Detection. BMG LABTECH.
- Fluorescence Polarization (FP). Molecular Devices.
- Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction. PMC.
- Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors. PubMed.
- GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
- Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC.
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. ResearchGate.
- A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. PMC.
- GPCR-radioligand binding assays. PubMed.
- Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
- GABA transporter type 1 (GAT-1) uptake inhibition reduces stimulated aspartate and glutamate release in the dorsal spinal cord in vivo via different GABAergic mechanisms. PubMed.
- GABA reuptake inhibitor. Wikipedia.
- From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online.
- GPCR-radioligand binding assays. ResearchGate.
- Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives. PubMed.
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids. Google Patents.
Sources
- 1. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
- 10. multispaninc.com [multispaninc.com]
- 11. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Synthesis of novel GABA uptake inhibitors. Part 6: preparation and evaluation of N-Omega asymmetrically substituted nipecotic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior, influencing its solubility, permeability, metabolic stability, and ultimately, its therapeutic efficacy and safety profile.[1] This document synthesizes available data for the title compound, and where experimental values are not publicly available, it provides detailed, field-proven experimental protocols for their determination. This guide is intended to be a valuable resource for researchers, enabling informed decision-making in medicinal chemistry, formulation development, and preclinical studies.
Introduction to 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a small molecule featuring a piperidine-3-carboxylic acid scaffold, a common motif in medicinal chemistry.[2] The piperidine ring is a saturated heterocycle that is a key component in a wide array of pharmaceuticals and natural products, often imparting favorable pharmacokinetic properties.[3][4] The substitution pattern, with a methylsulfonylphenyl group at the 1-position of the piperidine ring, significantly influences the molecule's polarity, lipophilicity, and potential for intermolecular interactions. The carboxylic acid moiety at the 3-position introduces an ionizable group, which will have a profound impact on its solubility and permeability across biological membranes.
The systematic characterization of such a molecule's physicochemical properties is a foundational step in its journey from a laboratory curiosity to a potential therapeutic agent.[5][] This guide will delve into the key parameters that define the behavior of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid in both in vitro and in vivo settings.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's structure and fundamental identifiers is essential for all subsequent scientific investigation.
| Identifier | Value | Source |
| IUPAC Name | 1-[2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid | |
| CAS Number | 951625-03-9 | [7][8] |
| Molecular Formula | C₁₃H₁₇NO₄S | [9] |
| Molecular Weight | 283.34 g/mol | [9] |
Below is a two-dimensional representation of the chemical structure, generated to provide a clear visualization of the atomic connectivity and key functional groups.
Caption: 2D structure of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid.
Key Physicochemical Properties
Melting Point
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid and the strength of its crystal lattice forces. While a specific experimental value for 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is not publicly documented, its determination is a straightforward and essential characterization step.
Experimental Protocol for Melting Point Determination
This protocol outlines a standard method for determining the melting point of a crystalline organic compound.
Objective: To determine the melting point range of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or a similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample requires grinding to a fine powder)
-
Calibrated thermometer
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.
-
For a more precise measurement, heat the sample at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
-
Observation: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Reporting: The melting point should be reported as a range.
Caption: Workflow for Melting Point Determination.
Solubility
Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development.[10][11] It directly impacts bioavailability, formulation options, and the design of in vitro assays.[12] The aqueous solubility of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is expected to be pH-dependent due to the presence of the carboxylic acid group.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[10]
Objective: To determine the aqueous solubility of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid at a specific pH and temperature.
Materials:
-
1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid (solid)
-
Buffer solutions of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the buffer solution in a sealed vial.
-
Equilibration: Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound under the tested conditions.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nwmedj.org [nwmedj.org]
- 4. researchgate.net [researchgate.net]
- 5. solvias.com [solvias.com]
- 7. nextsds.com [nextsds.com]
- 8. nextsds.com [nextsds.com]
- 9. scbt.com [scbt.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
In Vivo Toxicity Profile of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic Acid in Animal Models: A Technical Guide
Sources
- 1. nwmedj.org [nwmedj.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 6. scantox.com [scantox.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. ovid.com [ovid.com]
- 9. histologix.com [histologix.com]
- 10. researchgate.net [researchgate.net]
- 11. TOXICOLOGY In Rodents | Comparative Biosciences, inc [compbio.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA [fda.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 18. Evaluation of biochemical, hematological and oxidative parameters in mice exposed to the herbicide glyphosate-Roundup® - PMC [pmc.ncbi.nlm.nih.gov]
- 19. focusontoxpath.com [focusontoxpath.com]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, a heterocyclic compound featuring a core piperidine scaffold N-substituted with a methylsulfonylphenyl group. Such structures are of interest to researchers in medicinal chemistry and drug development due to the prevalence of the piperidine moiety in pharmacologically active agents.[1] The synthetic strategy detailed herein is a robust, three-step sequence designed for clarity, efficiency, and reproducibility. The protocol begins with a palladium-catalyzed Buchwald-Hartwig amination to form the key C-N bond, followed by a selective oxidation of a thioether intermediate to the corresponding sulfone, and concludes with a standard ester hydrolysis to yield the final carboxylic acid. This guide explains the chemical principles behind each transformation, providing a self-validating protocol grounded in established synthetic methodologies.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of the target molecule is best approached through a logical retrosynthetic pathway that deconstructs the molecule into readily available starting materials. Our strategy is based on three reliable and high-yielding transformations well-documented in organic synthesis literature.
-
Step 3: Hydrolysis: The target carboxylic acid is logically derived from its corresponding ethyl ester. Saponification is a fundamental and high-yielding reaction for this purpose.
-
Step 2: Oxidation: The methylsulfonyl (-SO₂Me) group is a stable oxidation state that can be reliably accessed from the more nucleophilic methylthio (-SMe) group. This allows for the use of milder conditions in the preceding C-N bond-forming step, avoiding potential side reactions associated with a strongly electron-withdrawing sulfonyl group on the aromatic ring.
-
Step 1: C-N Bond Formation: The crucial bond between the piperidine nitrogen and the aromatic ring is ideally formed via a palladium-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is the premier method for this transformation, offering excellent functional group tolerance and broad substrate scope.[2][3]
This strategic sequence ensures that the most sensitive functional group manipulations occur in a logical order, maximizing the overall yield and purity of the final product.
Overall Synthetic Scheme
Sources
Application Note: 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid as a Privileged Scaffold in Lead Generation
Audience: Medicinal Chemists, Drug Discovery Scientists, and Preclinical Development Professionals Content Type: Technical Application Note & Experimental Protocols
Introduction & Structural Rationale
In modern drug discovery, the strategic selection of building blocks dictates the downstream success of lead optimization. 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid (CAS 951625-03-9)[1] is a highly versatile, bifunctional scaffold that combines two historically significant motifs: a nipecotic acid core and an ortho-methylsulfonylphenyl substituent.
-
High Fsp³ Character ("Escape from Flatland"): The piperidine ring introduces essential three-dimensional geometry. Increasing the fraction of sp³ hybridized carbons (Fsp³) correlates directly with improved aqueous solubility, reduced off-target promiscuity, and higher clinical success rates[2].
-
Conformational Restriction via Ortho-Steric Clash: The placement of the bulky methylsulfonyl group ortho to the piperidine nitrogen creates a severe steric clash. This forces the N-aryl bond out of coplanarity, locking the molecule into a highly specific, non-planar conformation. This rigidification reduces the entropic penalty upon target binding.
-
Targeted Pharmacophore Interactions: The nipecotic acid (piperidine-3-carboxylic acid) core is a well-documented scaffold for GABA uptake inhibitors[3]. Simultaneously, the methylsulfonyl group serves as a potent hydrogen-bond acceptor, frequently utilized to target polar secondary pockets in enzymes (such as the Arg/His residues in COX-2)[4].
Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical before initiating library synthesis. The table below summarizes the calculated parameters for this scaffold, demonstrating its excellent alignment with Lipinski’s Rule of Five.
| Property | Value | Rationale / Impact in Drug Design |
| Molecular Weight | 283.34 g/mol | Leaves a >200 Da budget for derivatization before exceeding the 500 Da limit for oral bioavailability. |
| Hydrogen Bond Donors (HBD) | 1 | The C3-carboxylic acid provides a single HBD, which is consumed upon amide coupling, enhancing membrane permeability. |
| Hydrogen Bond Acceptors (HBA) | 4 | Provided by the SO₂ and COOH groups; optimal for establishing strong dipole interactions within target binding pockets. |
| Topological Polar Surface Area | ~74 Ų | Ideal for CNS penetration (<90 Ų) once the carboxylic acid is masked as an amide or ester. |
| Fsp³ | 0.38 | Provides significant 3D character, preventing the planar stacking often associated with poor solubility[2]. |
Experimental Protocols
To maximize the utility of this building block, the following self-validating protocols detail the synthesis of focused libraries and the subsequent pharmacokinetic profiling required to validate the resulting hits.
Protocol 1: High-Throughput Amide Library Generation (C3-Derivatization)
This protocol utilizes HATU to derivatize the C3-carboxylic acid. HATU is specifically chosen over EDC/HOBt because it forms a highly reactive 7-azabenzotriazole active ester, which is critical for overcoming the steric hindrance inherent to the piperidine ring and ensuring rapid conversion at room temperature.
Reagents: 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid (1.0 eq), Target Amines (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.
Step-by-Step Methodology:
-
Activation: Dissolve the building block (0.1 M) and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA.
-
Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester.
-
-
Self-Validation Check: Stir for 15 minutes. Quench a 2 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl ester or the HOAt-adduct confirms successful activation.
-
Coupling: Add the target amine (1.2 eq) to the activated mixture. Stir at room temperature for 2–4 hours.
-
Quench & Extraction: Dilute the reaction with water (5 volumes) to precipitate the product or extract with Ethyl Acetate (3 × 10 mL).
-
Washing: Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), Saturated NaHCO₃ (to remove unreacted acid and HOAt byproducts), and Brine.
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via preparative HPLC if purity is <95%.
Protocol 2: In Vitro Microsomal Stability Assay (HLM)
Because the piperidine ring is susceptible to cytochrome P450-mediated oxidation (e.g., conversion to lactams), early assessment of metabolic stability is mandatory.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the synthesized test compound in 0.1 M phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).
-
Causality: NADPH provides the essential reducing equivalents required for CYP450 enzymatic activity.
-
-
Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validation: The cold acetonitrile instantly denatures the microsomal proteins, halting the reaction precisely at the target time point.
-
-
Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Inject the supernatant into an LC-MS/MS system to quantify the remaining parent compound and calculate intrinsic clearance (CLint).
Visualizations
Caption: Workflow for high-throughput library generation and screening using the bifunctional scaffold.
Caption: Pharmacophore model illustrating steric constraints and receptor sub-pocket interactions.
Sources
- 1. CAS 951625-03-9 | 8H63-1-84 | MDL MFCD08692434 | 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 2. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectroscopic Characterization of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Abstract
This application note provides a detailed guide for the structural elucidation of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a robust methodology for the unambiguous characterization of this and structurally related small molecules. We will delve into the rationale behind experimental choices, from sample preparation to the selection of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. The interpretation of the resulting spectral data is explained in a stepwise manner to build a complete structural picture of the molecule.
Introduction
1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substitution pattern is critical for pharmacological activity. The presence of a methylsulfonylphenyl group and a carboxylic acid moiety introduces specific electronic and steric features that can influence molecular interactions and physicochemical properties. Therefore, precise structural confirmation is a fundamental requirement in its synthesis and application in drug discovery pipelines.
NMR spectroscopy stands as the most powerful technique for the non-destructive and definitive structural analysis of organic molecules in solution. This guide will demonstrate how a combination of 1D and 2D NMR experiments can overcome spectral complexities, such as signal overlap, which is common in molecules containing both aromatic and aliphatic ring systems.[1]
Experimental Design and Rationale
The structural complexity of the target molecule, featuring a chiral center at the C3 position of the piperidine ring, a flexible six-membered ring, and an aromatic system, necessitates a multi-pronged NMR approach.
-
¹H NMR: Provides initial information on the number of different proton environments, their chemical shifts, signal integrations (proton count), and coupling patterns (J-coupling), which reveals neighboring protons.
-
¹³C NMR: Reveals the number of unique carbon environments. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, carbonyl, etc.).
-
COSY (Correlation Spectroscopy): A homonuclear 2D experiment that identifies proton-proton (¹H-¹H) spin coupling networks.[2][3] This is instrumental in tracing the connectivity of protons within the piperidine ring and the aromatic system.
-
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear 2D experiment that correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).[2][3] This is crucial for assigning carbon signals based on their attached, and often more easily assigned, protons.
The following diagram illustrates the logical workflow for the complete NMR characterization of the target molecule.
Caption: Experimental workflow for NMR characterization.
Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.[4][5]
-
Weighing: Accurately weigh 10-15 mg of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid. This amount provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments within a reasonable acquisition time.[6]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. Its high polarity is suitable for dissolving the carboxylic acid, and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) are well-documented and typically do not obscure signals of interest.[7][8] The acidic proton of the carboxylic acid is readily observable in DMSO-d₆.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4][9]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Data Acquisition
All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹H-¹H COSY Acquisition:
-
Pulse Program: Standard gradient-selected COSY (cosygpqf).
-
Data Points: 1024 in F2, 256-512 in F1.
-
Number of Scans per Increment: 4-8.
-
-
¹H-¹³C HSQC Acquisition:
-
Pulse Program: Standard gradient-selected, sensitivity-enhanced HSQC (hsqcedetgpsisp2.3).
-
Spectral Width: ~16 ppm in F2 (¹H), ~180 ppm in F1 (¹³C).
-
Data Points: 1024 in F2, 256 in F1.
-
Number of Scans per Increment: 8-16.
-
Data Processing and Interpretation
NMR data is typically processed using software such as Mnova, TopSpin, or similar programs.[10][11][12][13] Processing steps include Fourier transformation, phase correction, baseline correction, and referencing. For DMSO-d₆, the residual solvent peak is referenced to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.
Molecular Structure and Numbering
For clarity in the spectral assignment, the atoms of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid are numbered as shown below.
Caption: Numbering scheme for spectral assignment.
Analysis of ¹H NMR Spectrum (Hypothetical Data)
The ¹H NMR spectrum provides the initial framework for the structure.
-
Carboxylic Acid Proton (COOH): A very broad singlet is expected far downfield, typically >10 ppm.[14][15][16] Let's assume it appears at δ 12.5 (s, 1H) . This signal would disappear upon adding a drop of D₂O, confirming the presence of an exchangeable acidic proton.[15][17]
-
Aromatic Protons (H3' to H6'): Four protons on the phenyl ring are expected in the aromatic region (δ 7.0-8.0 ppm). Their splitting patterns will depend on their relative positions.
-
H6' (ortho to N1) and H3' (ortho to sulfone) will be doublets of doublets.
-
H4' and H5' will be triplets of doublets.
-
-
Piperidine Protons (H2 to H6): These aliphatic protons will appear in a more upfield region, likely between δ 1.5 and 4.0 ppm. The signals will be complex and overlapping due to diastereotopicity and conformational flexibility.[1]
-
Protons on C2 and C6 (adjacent to the nitrogen) will be the most downfield of the piperidine ring protons.
-
-
Methyl Protons (H7'): The methyl group of the sulfone will appear as a sharp singlet, typically around δ 3.2 (s, 3H) .[18]
Analysis of ¹³C NMR Spectrum (Hypothetical Data)
The ¹³C spectrum confirms the carbon skeleton.
-
Carboxyl Carbon (C7): Expected in the range of δ 165-185 ppm.[14][17] Let's place it at δ 174.0 .
-
Aromatic Carbons (C1' to C6'): Six signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the nitrogen (C1') and the sulfone group (C2') will be quaternary and their shifts influenced by these heteroatoms.
-
Piperidine Carbons (C2 to C6): Five aliphatic carbons are expected. C2 and C6 will be the most downfield due to the adjacent nitrogen. C3, bearing the carboxylic acid, will also be shifted downfield.
-
Methyl Carbon (C7'): The methyl carbon of the sulfone group will be found in the upfield region, around δ 44.0 .
Analysis of 2D NMR Spectra
The COSY spectrum is essential for piecing together the proton networks.
-
Aromatic System: Cross-peaks will connect adjacent aromatic protons, for example, H3' with H4', H4' with H5', and H5' with H6'. This confirms the substitution pattern on the phenyl ring.
-
Piperidine System: A continuous network of cross-peaks will connect the protons on the piperidine ring. For instance, the proton on C3 (H3) will show correlations to the two diastereotopic protons on C2 and the two on C4. This allows for a step-by-step tracing of the entire ring system, even with significant overlap in the 1D spectrum.[19]
The HSQC spectrum links the proton and carbon data.
-
Each cross-peak represents a direct one-bond connection between a proton and a carbon.
-
For example, the singlet at δ 3.2 ppm in the ¹H spectrum will show a cross-peak to the carbon at δ 44.0 ppm in the ¹³C spectrum, definitively assigning these signals to the methyl group (C7').
-
The complex, overlapping proton signals of the piperidine ring (e.g., at C4 and C5) can be resolved by spreading them out in the carbon dimension, allowing for the assignment of each CH₂ and CH group.[20]
Data Summary
The following table summarizes the hypothetical but expected NMR data for the target molecule.
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | COSY Correlations | HSQC Correlation |
| COOH | 12.5 | br s | 1H | 174.0 (C7) | - | No |
| H3' | 7.9 | dd | 1H | 132.0 (C3') | H4' | Yes |
| H4' | 7.6 | td | 1H | 128.5 (C4') | H3', H5' | Yes |
| H5' | 7.4 | td | 1H | 130.0 (C5') | H4', H6' | Yes |
| H6' | 7.8 | dd | 1H | 125.0 (C6') | H5' | Yes |
| H2a/b | 3.5, 3.1 | m | 2H | 54.0 (C2) | H3, H6a/b | Yes |
| H3 | 2.9 | m | 1H | 45.0 (C3) | H2a/b, H4a/b | Yes |
| H4a/b | 1.9, 1.7 | m | 2H | 25.0 (C4) | H3, H5a/b | Yes |
| H5a/b | 1.8, 1.6 | m | 2H | 28.0 (C5) | H4a/b, H6a/b | Yes |
| H6a/b | 3.3, 3.0 | m | 2H | 51.0 (C6) | H5a/b, H2a/b | Yes |
| H7' | 3.2 | s | 3H | 44.0 (C7') | - | Yes |
| C1' | - | - | - | 148.0 | - | No |
| C2' | - | - | - | 135.0 | - | No |
Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural characterization of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid. This systematic approach allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity and constitution. The protocols and interpretation strategies outlined in this application note serve as a reliable guide for researchers working on the synthesis and analysis of complex small molecules in pharmaceutical and chemical research.
References
- Mnova NMR Software for 1D and 2D NMR D
- NMR Data Processing Software - University of Delaware. (URL: )
- Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol - Optica Publishing Group. (URL: )
-
Video: NMR and Mass Spectroscopy of Carboxylic Acids - JoVE. (URL: [Link])
- 20.
-
Recommended Software for NMR Data Process - Georgia Institute of Technology. (URL: [Link])
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (URL: [Link])
- NMR sample prepar
-
SG Sample Prep - Nuclear Magnetic Resonance Labs. (URL: [Link])
- Carboxylic Acids - Spectroscopy. (URL: )
-
NMR Software | Processing, Prediction, and Assignment - ACD/Labs. (URL: [Link])
-
TopSpin | NMR Data Analysis - Bruker. (URL: [Link])
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (URL: [Link])
- NMR Sample Prepar
-
NMR Sample Preparation: The Complete Guide - Organomation. (URL: [Link])
-
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (URL: [Link])
-
Versatile 1H−31P−31P COSY 2D NMR Techniques for the Characterization of Polyphosphorylated Small Molecules | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
2D NMR Introduction - Chemistry LibreTexts. (URL: [Link])
- Technical Support Center: NMR Analysis of Anilino-piperidines - Benchchem. (URL: )
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. (URL: [Link])
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (URL: [Link])
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (URL: )
-
HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY | Column | JEOL. (URL: [Link])
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Rsc.org. (URL: [Link])
-
Piperidine - Wikipedia. (URL: [Link])
-
1D and 2D NMR methods for small molecules - YouTube. (URL: [Link])
-
Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. (URL: [Link])
-
1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond - PubMed. (URL: [Link])
-
Supporting Information - The Royal Society of Chemistry. (URL: [Link])
-
1-[4-(METHYLSULFONYL)PHENYL]PIPERIDINE-3-CARBOXYLIC ACID — Chemical Substance Information - NextSDS. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL: [Link])
- US20110054178A1 - Process for the manufacture of [phenylsulfanylphenyl]piperidines - Google P
-
1-(Phenylsulfonyl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide - Optional[13C NMR]. (URL: [Link])
-
Methanesulfonyl chloride - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
-
Synthesis of 2-piperidine carboxylic acid - PrepChem.com. (URL: [Link])
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - MDPI. (URL: [Link])
- WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. organomation.com [organomation.com]
- 6. SG Sample Prep | Nuclear Magnetic Resonance Labs [ionmr.cm.utexas.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sites.bu.edu [sites.bu.edu]
- 10. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 11. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 12. Recommended Software for NMR Data Process – Georgia Tech NMR Center [sites.gatech.edu]
- 13. TopSpin | NMR Data Analysis | Bruker [bruker.com]
- 14. jove.com [jove.com]
- 15. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Note: Scale-Up Manufacturing Process for 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Document Type: Process Development & Manufacturing Protocol Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals Compound: 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid (CAS: 951625-03-9)
Executive Summary
The compound 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a highly valuable synthetic intermediate, frequently utilized in the development of γ-aminobutyric acid (GABA) reuptake inhibitors and other central nervous system (CNS) therapeutics.
This application note details a robust, scalable, and self-validating two-step telescoped manufacturing process. By leveraging a Nucleophilic Aromatic Substitution (SNAr) [1] followed by in situ saponification, this protocol eliminates the need for expensive transition-metal catalysts (e.g., Buchwald-Hartwig cross-coupling) and intermediate isolation, thereby maximizing atom economy and reactor throughput.
Mechanistic Rationale & Process Strategy
Route Selection: The SNAr Advantage
The synthesis couples ethyl piperidine-3-carboxylate (ethyl nipecotate) with 1-fluoro-2-(methylsulfonyl)benzene . The choice of an SNAr pathway is dictated by the electronic properties of the aryl fluoride. The methylsulfonyl (–SO₂CH₃) group is a powerful electron-withdrawing group (EWG). When positioned ortho to the fluorine atom, it highly stabilizes the Meisenheimer complex intermediate, sufficiently lowering the activation energy to allow nucleophilic attack by the secondary amine of ethyl nipecotate without the need for palladium or nickel catalysis [2].
Causality of Reagent and Solvent Choices
-
Ester vs. Free Acid: We utilize ethyl nipecotate rather than free nipecotic acid. Free nipecotic acid exists as a zwitterion, which exhibits poor solubility in organic solvents and requires excess equivalents of strong base to react, leading to competitive degradation. The ethyl ester ensures complete solubility and high nucleophilicity [3].
-
Base Selection (K₂CO₃): Potassium carbonate is selected as the optimal base. It is strong enough to scavenge the hydrogen fluoride (HF) byproduct—driving the reaction forward—but mild enough to prevent premature hydrolysis of the ethyl ester during the coupling phase.
-
Isoelectric Precipitation (pH 3.5): The final isolation relies on precise pH control. The N-aryl piperidine nitrogen, conjugated with the electron-deficient aromatic ring, has a significantly depressed pKₐ (~2.5–3.0). The carboxylic acid has a pKₐ of ~4.5. Acidifying the aqueous mixture to pH 3.5 targets the isoelectric point, forcing the product to precipitate as a highly pure, neutral solid.
Reaction Pathway
Telescoped SNAr and saponification workflow for the target API intermediate.
Process Optimization Data
During phase-appropriate process development, solvent and base parameters were evaluated to minimize the generation of the bis-aryl ether byproduct and maximize the conversion rate. Dimethyl sulfoxide (DMSO) provided the optimal dielectric constant for the SNAr transition state.
| Solvent | Base (2.0 eq) | Temp (°C) | Time (h) | Conversion (%) | Purity (HPLC Area %) |
| DMF | Et₃N | 100 | 24 | 78.4 | 85.2 |
| NMP | K₂CO₃ | 90 | 16 | 92.1 | 94.0 |
| DMSO | K₂CO₃ | 90 | 12 | >99.0 | 98.5 |
| DMSO | Cs₂CO₃ | 80 | 10 | >99.0 | 98.2 |
Note: While Cs₂CO₃ offered a slight kinetic advantage, K₂CO₃ was selected for the final protocol due to superior cost-efficiency at scale.
Self-Validating Experimental Protocol
This protocol is designed as a "self-validating system." Progression between stages is strictly gated by In-Process Control (IPC) analytical criteria, ensuring that downstream failures are prevented.
Stage 1: SNAr Coupling
-
Reactor Preparation: Purge a 50 L glass-lined reactor with N₂ for 15 minutes.
-
Charge Solvents and Reagents:
-
Charge 15.0 L of anhydrous DMSO.
-
Charge 1.00 kg (5.74 mol) of 1-fluoro-2-(methylsulfonyl)benzene.
-
Charge 0.99 kg (6.31 mol, 1.1 eq) of ethyl piperidine-3-carboxylate.
-
Charge 1.59 kg (11.48 mol, 2.0 eq) of finely milled anhydrous K₂CO₃.
-
-
Heating & Reaction: Agitate the suspension at 250 RPM and heat the internal temperature to 90°C ± 2°C. Maintain this temperature for 12 hours.
-
IPC Gate 1 (Coupling Completion): Sample the reaction mixture. Dilute 100 µL in 1 mL Acetonitrile/Water (1:1) and analyze via HPLC (254 nm).
-
Validation Criterion: The reaction is deemed complete when the residual 1-fluoro-2-(methylsulfonyl)benzene is < 1.0% relative to the product peak. If > 1.0%, continue heating for 2 hours and re-sample.
-
Stage 2: Telescoped Saponification & Isolation
-
Cooling & Solvent Adjustment: Cool the reactor to 25°C. Add 10.0 L of Tetrahydrofuran (THF) to reduce the mixture's viscosity and prevent localized concentration gradients during base addition.
-
Hydrolysis: Slowly charge 5.0 L of 4M aqueous NaOH (20.0 mol) over 30 minutes, keeping the internal temperature below 40°C. Once added, heat the mixture to 50°C for 4 hours.
-
IPC Gate 2 (Saponification Completion): Sample the aqueous layer and analyze via HPLC.
-
Validation Criterion: Residual ethyl 1-[2-(methylsulfonyl)phenyl]piperidine-3-carboxylate must be < 0.5%.
-
-
Workup & Phase Separation: Cool to 20°C. Add 15.0 L of deionized water and 10.0 L of Methyl tert-butyl ether (MTBE). Agitate for 15 minutes, then allow phases to separate. Discard the upper organic layer (contains unreacted ester and organic impurities).
-
Isoelectric Crystallization: Transfer the aqueous layer to a clean vessel. Under vigorous stirring, slowly add 6M HCl (aq) until the internal pH reaches exactly 3.5 ± 0.2 .
-
Causality: As the pH drops below 5.0, the product will begin to precipitate as a thick white slurry. Precise control at pH 3.5 maximizes the zwitterionic/neutral species concentration, preventing the solubilization that would occur at pH < 2.0 (due to piperidine protonation).
-
-
Isolation: Stir the slurry at 5°C for 2 hours to complete crystallization. Filter the product via a Nutsche filter. Wash the filter cake with cold water (3 × 5 L) to remove DMSO and inorganic salts, followed by cold heptane (5 L).
-
Drying: Dry the solid under vacuum (50 mbar) at 45°C for 24 hours.
-
Expected Yield: 1.45 kg (89% over two steps).
-
Analytical & Quality Control
To verify the structural integrity and purity of the isolated intermediate, the following analytical parameters should be confirmed:
-
HPLC Purity: > 99.0% (Column: C18, Mobile Phase: 0.1% TFA in Water / Acetonitrile gradient).
-
LC-MS: m/z[M+H]⁺ calculated for C₁₃H₁₈NO₄S: 284.09; Found: 284.1.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.35 (br s, 1H, COOH), 7.85 (dd, 1H, Ar-H), 7.65 (td, 1H, Ar-H), 7.42 (d, 1H, Ar-H), 7.30 (t, 1H, Ar-H), 3.40-3.20 (m, 2H, piperidine-CH₂), 3.25 (s, 3H, SO₂CH₃), 2.85-2.65 (m, 2H, piperidine-CH₂), 2.50 (m, 1H, CH-COOH), 1.95-1.50 (m, 4H, piperidine-CH₂).
References
-
Henderson, A. S., Medina, S., Bower, J. F., & Galan, M. C. "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters (2015). URL:[Link]
-
Barta, T. E., et al. "Phenoxyphenyl Sulfone N-Formylhydroxylamines (Retrohydroxamates) as Potent, Selective, Orally Bioavailable Matrix Metalloproteinase Inhibitors." Journal of Medicinal Chemistry (2001). URL:[Link]
-
Zhao, H., et al. "Toxoflavins and Deazaflavins as the First Reported Selective Small Molecule Inhibitors of Tyrosyl-DNA Phosphodiesterase II." Journal of Medicinal Chemistry (2013). URL:[Link]
Technical Support Center: Troubleshooting Low Synthesis Yield of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low synthetic yields of this important building block. The content is structured in a question-and-answer format to directly address specific experimental challenges.
Part 1: Troubleshooting Guide
This section addresses specific, problem-oriented questions you may encounter during the synthesis.
Q1: My reaction shows very low or no conversion of the starting materials. What are the primary causes?
Failure to initiate the reaction typically points to fundamental issues with the catalyst system (for cross-coupling) or reaction conditions. The two most probable synthetic routes are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
The Buchwald-Hartwig reaction is a powerful C-N bond-forming tool but is highly sensitive to reaction parameters.[1] Low conversion is often traced back to catalyst deactivation or suboptimal reaction setup.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation.[2]
-
Cause: Inadequate inert atmosphere (presence of oxygen) or impure/wet solvents and reagents. Water can lead to catalyst decomposition and the formation of inactive palladium black.[2]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous, degassed solvents. Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst and maintain a positive pressure throughout the reaction.
-
-
Poor Ligand/Base Combination: The choice of ligand and base is critical and substrate-dependent.
-
Cause: The combination of ligand and base may not be suitable for this specific transformation. The carboxylic acid on the piperidine and the sulfonyl group on the aryl halide can interact with the catalyst or base, complicating the reaction.
-
Solution: A systematic screening of ligands and bases is recommended. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often effective.[3] Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are common choices.[3]
-
-
Use of a Pre-catalyst: Generating the active catalyst in situ from sources like Pd(OAc)₂ can be unreliable.[4]
-
Solution: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst). These are often more stable and provide more reproducible results.[3]
-
This pathway relies on the activation of the aryl halide by the electron-withdrawing methylsulfonyl group.[5][6]
-
Insufficient Electrophilic Activation:
-
Cause: The halogen on the 2-(methylsulfonyl)phenyl halide may not be a sufficiently good leaving group under the applied conditions. The general reactivity order for the leaving group in SNAr is F > Cl > Br > I.[7]
-
Solution: If using an aryl bromide or iodide, consider switching to the corresponding aryl fluoride or chloride. Increase the reaction temperature to provide sufficient energy to overcome the activation barrier.
-
-
Inappropriate Solvent:
-
Cause: The reaction requires a polar, aprotic solvent to stabilize the charged intermediate (Meisenheimer complex).[8]
-
Solution: Use high-boiling polar aprotic solvents such as DMSO, DMF, or NMP.
-
-
Base Strength:
-
Cause: A base is required to deprotonate the piperidine nitrogen, but also the carboxylic acid. An inappropriate base may not be strong enough or could cause side reactions.
-
Solution: Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. The presence of the carboxylic acid may necessitate using at least two equivalents of base.
-
Q2: The reaction proceeds, but I'm observing significant side product formation. How can I identify and minimize these?
Side product formation is a common cause of low yields. The most likely side products are outlined below.
| Side Product | Likely Cause | Proposed Solution |
| Hydrodehalogenation of the Aryl Halide | Catalyst-mediated reduction of the aryl halide, often promoted by water or other protic sources.[9] | Rigorously exclude water and oxygen from the reaction. Use anhydrous solvents and high-purity reagents. Consider a different ligand or base combination. |
| Starting Material Decomposition | Reaction temperature is too high, leading to thermal decomposition of the starting materials or product. | Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by LC-MS to find the optimal balance. |
| Formation of Palladium Black | Catalyst decomposition due to high temperature, impurities, or an inappropriate ligand.[10] | Lower the reaction temperature. Ensure all reagents are pure and the atmosphere is inert. Use a more robust ligand. |
Diagram: Potential Side Reactions in Synthesis
Caption: Common reaction pathways and potential side reactions.
Q3: My yield is consistently moderate (30-50%). How can I systematically optimize the reaction?
Achieving high yields often requires systematic optimization of multiple reaction parameters. High-throughput experimentation (HTE) is an excellent strategy for this.[11]
| Parameter | Variables to Screen | Rationale & Expert Insight |
| Palladium Pre-catalyst | G3/G4 Buchwald Pre-catalysts, Pd₂(dba)₃ | Pre-catalysts offer better stability and reproducibility. The choice can influence catalyst activation and longevity.[2] |
| Ligand | XPhos, RuPhos, BrettPhos, cataCXium A | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and preventing side reactions. The optimal ligand is highly substrate-specific.[3] |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | Base strength affects both amine deprotonation and the rate of the catalytic cycle. Weaker bases may be necessary if functional groups are sensitive.[3] |
| Solvent | Toluene, Dioxane, THF, CPME | Solvent polarity and coordinating ability can significantly impact reaction rate and yield by influencing solubility and catalyst stability.[12] |
| Temperature | 80 °C, 100 °C, 120 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[10] |
| Concentration | 0.1 M, 0.5 M, 1.0 M | Reaction concentration can affect rates and, in some cases, catalyst stability. |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, conceptual questions regarding the synthesis.
Q1: Which synthetic route is preferable for this target: Buchwald-Hartwig or SNAr?
Both routes are viable, and the best choice depends on available starting materials, cost, and scale-up considerations.
Table: Comparison of Buchwald-Hartwig vs. SNAr Routes
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Generality | Very broad scope; couples a wide variety of amines and aryl halides.[1] | More limited; requires a strongly electron-deficient aromatic ring.[6] |
| Aryl Halide | Reactivity: I > Br > Cl >> F. Aryl chlorides and fluorides require specialized, often expensive, ligands.[4] | Reactivity: F > Cl > Br > I. Aryl fluorides are often the best substrates.[7] |
| Conditions | Generally milder temperatures (80-120 °C). Sensitive to air and water. | Often requires higher temperatures (100-160 °C) but is less sensitive to air/water. |
| Cost | Palladium catalysts and specialized phosphine ligands can be expensive.[13][14][15] | Typically uses simple inorganic bases and no expensive metal catalyst. |
| Recommendation | Start with Buchwald-Hartwig using an aryl bromide or iodide due to its high reliability and extensive literature. | Consider SNAr if the corresponding 2-fluorophenyl or 2-chlorophenyl methyl sulfone is readily available and cost is a primary concern. |
Q2: What are the critical quality parameters for my starting materials?
The purity of your reagents is paramount for a successful and reproducible reaction, especially for palladium-catalyzed couplings.
-
Piperidine-3-carboxylic acid: Ensure it is free of other amine impurities. As it is a zwitterion, ensure it is fully soluble under the basic reaction conditions.
-
2-Halophenyl methyl sulfone: Must be pure. Halogen-scrambled impurities can lead to a mixture of products.
-
Solvents: Must be anhydrous (<50 ppm water) and degassed for Buchwald-Hartwig reactions.[2]
-
Bases: Strong alkoxide bases like NaOtBu are hygroscopic. Use fresh bottles or store them in a desiccator.
Q3: How should I approach the purification of the final product?
1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is an amphoteric compound, containing both a basic nitrogen and an acidic carboxylic acid. This can make purification challenging.
-
Workup: After the reaction, a standard aqueous workup may be difficult. Consider filtering the reaction mixture through a pad of Celite to remove the palladium catalyst first.[10]
-
Purification Strategy 1 (Crystallization): The product may be crystalline. After removing the solvent, attempt to triturate the crude residue with a solvent system like diethyl ether/hexanes or ethyl acetate/hexanes to induce crystallization. If the product precipitates, it can be isolated by filtration.
-
Purification Strategy 2 (pH Adjustment): The zwitterionic nature of the product can be exploited. Dissolve the crude material in a minimal amount of aqueous base (e.g., 1M NaOH), wash with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities, and then carefully acidify the aqueous layer with aqueous acid (e.g., 1M HCl) to the isoelectric point to precipitate the pure product.
-
Purification Strategy 3 (Chromatography): If the above methods fail, flash column chromatography may be necessary. Due to the carboxylic acid, the compound may streak on silica gel. Consider adding a small amount of acetic or formic acid to the eluent system (e.g., 0.5-1%). Alternatively, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may provide better separation.
Part 3: Experimental Protocols & Workflows
The following are general starting procedures. Optimization for your specific substrate is likely required.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add 2-bromophenyl methyl sulfone (1.0 eq), piperidine-3-carboxylic acid (1.2 eq), and K₃PO₄ (2.1 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon) three times.
-
Add a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and a ligand (e.g., XPhos, 4 mol%).
-
Add anhydrous, degassed toluene (to make a 0.5 M solution).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and proceed with purification.
Diagram: Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
- BenchChem. (n.d.). Technical Support Center: Optimization of N-arylation of Piperidin-4-amine.
- Ma, D., & Cai, Q. (2003). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 5(17), 3799-3802.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2240–2269.
- Jones, C. R., et al. (2016). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 81(15), 6497–6505.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226.
- Sharma, P., et al. (2019). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 25(57), 13114-13118.
- Praliyev, K. D., et al. (2020). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Chemistry of Heterocyclic Compounds, 56(1), 104-106.
- Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Reddit r/chemistry community. (2018).
- EP1140832A4. (2001). Process for preparing arylpiperidine carbinol intermediates and derivatives.
- BenchChem. (n.d.). Optimizing reaction conditions for N-arylation of piperazine.
- Chemistry Stack Exchange community. (2022). Buchwald-Hartwig coupling troubleshooting.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 1-Carbamoylpiperidine-3-carboxylic acid.
- Wikipedia. (n.d.).
- ResearchGate. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Oxford Learning Link. (n.d.).
- RSC Publishing. (2011). 35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come?
- US20020019532A1. (2002). Process for the synthesis of (2S)-phenyl-3-piperidone.
- Chemistry LibreTexts. (2023).
- Li, X. (2023).
- ResearchGate. (n.d.).
- University of Connecticut. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ChemicalBook. (n.d.). 1-[2-CHLORO-4-(METHYLSULFONYL)PHENYL]PIPERIDINE-3-CARBOXYLIC ACID.
- University of York. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Santa Cruz Biotechnology. (n.d.). 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid.
- Chemistry LibreTexts. (2022). 16.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- WO2000026187A1. (2000). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
- ResearchGate. (2026). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC.
- CORE Scholar. (2009).
- National Institutes of Health. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
- PubMed. (n.d.).
- SlideShare. (n.d.).
- CN106831540A. (2017). It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
- EP0219934A1. (1987). Process for the preparation of aryl-piperidine esters.
- Dalal Institute. (n.d.).
- Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution | Organic Chemistry II.
- Chemistry Steps. (2021).
- European Patent Office. (n.d.).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pure.york.ac.uk [pure.york.ac.uk]
A Researcher's Guide to the Comparative Efficacy of Glycine Transporter 1 (GlyT1) Inhibitors: Evaluating Novel Piperidine-3-Carboxylic Acid Analogs
Introduction: The Therapeutic Promise of GlyT1 Inhibition
The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory glutamatergic neurotransmission, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Its proper function is contingent not only on the binding of glutamate but also on the presence of a co-agonist, primarily glycine or D-serine. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of several central nervous system (CNS) disorders, most notably the cognitive and negative symptoms of schizophrenia.[2]
A promising therapeutic strategy to enhance NMDA receptor signaling is to increase the synaptic concentration of glycine.[3] The Glycine Transporter 1 (GlyT1), a sodium and chloride-dependent transporter located on glial cells and presynaptic terminals, is the primary regulator of extracellular glycine levels in the forebrain.[1][4] By inhibiting GlyT1, it is possible to elevate synaptic glycine concentrations, thereby potentiating NMDA receptor activity. This approach is believed to offer a more nuanced modulation of the glutamatergic system compared to direct NMDA receptor agonists, which have been associated with significant side effects.
This guide provides a comparative framework for evaluating the efficacy of novel GlyT1 inhibitors, with a focus on the structural class of piperidine-3-carboxylic acids, as exemplified by 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid. While specific efficacy data for this particular compound is not yet extensively published in peer-reviewed literature, its structural motifs are common among known GlyT1 inhibitors.[5][6][7] This document will equip researchers with the necessary background, comparative data on established inhibitors, and detailed experimental protocols to rigorously assess the potential of this and other novel chemical entities in this class.
The Landscape of GlyT1 Inhibitors: A Comparative Overview
The development of GlyT1 inhibitors has evolved from early sarcosine (N-methylglycine) derivatives to highly potent and selective non-sarcosine-based compounds.[1][8] These inhibitors can be broadly categorized based on their chemical scaffolds and their mode of inhibition (competitive vs. non-competitive).[4][8] For the purpose of this guide, we will compare several well-characterized GlyT1 inhibitors to provide a benchmark for the evaluation of novel compounds.
In Vitro Potency: A Head-to-Head Comparison
The initial assessment of a potential GlyT1 inhibitor is the determination of its in vitro potency, typically expressed as the half-maximal inhibitory concentration (IC50) in a glycine uptake assay. This assay measures the ability of a compound to block the uptake of radiolabeled glycine into cells engineered to express GlyT1.[9]
| Compound | Chemical Class | IC50 (nM) | Cell Line/Assay Condition | Reference(s) |
| Sarcosine | Sarcosine-based | ~9,000 | Endogenous GlyT1 | [9] |
| ALX-5407 | Sarcosine-based | 3 | hGlyT1-expressing cells | [9] |
| Bitopertin | Piperidine-azetidinone | 25 | hGlyT1-expressing cells | [9] |
| Iclepertin (BI-425809) | Novel Heterocycle | Potent (specific IC50 not publicly disclosed) | hGlyT1-expressing cells | [9] |
| SSR504734 | Benzamide | 15-38 | hGlyT1, rGlyT1, mGlyT1 | [9] |
| PF-03463275 | Novel Heterocycle | Ki of 11.6 | hGlyT1 | [10] |
This table is a compilation of data from multiple sources and assay conditions may vary.
Expert Insights: When evaluating a novel compound such as 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, achieving low nanomolar potency is a key initial milestone. Furthermore, assessing selectivity against the Glycine Transporter 2 (GlyT2) is critical, as GlyT2 is primarily involved in inhibitory glycinergic neurotransmission in the brainstem and spinal cord.[3] Lack of selectivity could lead to off-target effects.
In Vivo Efficacy: From Bench to Preclinical Models
Demonstrating in vivo target engagement and efficacy is a crucial step in the development of a GlyT1 inhibitor. This is often assessed by measuring the increase in cerebrospinal fluid (CSF) glycine levels following compound administration and by evaluating performance in animal models of cognitive impairment or schizophrenia.
| Compound | Animal Model | Behavioral Assay | Key Findings | Reference(s) |
| NFPS | DBA/2J mice | Prepulse Inhibition (PPI) | Enhanced PPI, consistent with an antipsychotic profile. | [11] |
| Iclepertin (BI-425809) | Rodent models | Working and episodic memory tasks | Improved memory performance. | [12] |
| Bitopertin | Animal models of schizophrenia | Various cognitive and social behavior tasks | Showed promise in preclinical models, though Phase III clinical trials were disappointing. | [3][13] |
Expert Insights: The choice of animal model and behavioral assay is critical for evaluating the therapeutic potential of a new GlyT1 inhibitor. Models that rely on NMDA receptor hypofunction, such as those using antagonists like MK-801 or phencyclidine (PCP), are particularly relevant. Measuring changes in biomarkers, such as c-Fos immunoreactivity in specific brain regions, can provide further evidence of target engagement and functional effects in vivo.[11]
Experimental Protocols: A Practical Guide to Efficacy Assessment
To determine the comparative efficacy of a novel compound like 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, a series of well-defined experiments are necessary. The following protocols provide a detailed, step-by-step methodology for key assays.
[³H]Glycine Uptake Assay for In Vitro Potency
This assay is the gold standard for determining the IC50 of a GlyT1 inhibitor.
Caption: Workflow for the [³H]Glycine Uptake Assay.
Methodology:
-
Cell Culture: Maintain human embryonic kidney (HEK293) cells stably transfected with the human GlyT1a isoform in appropriate culture medium.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with a Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of the test compound (and reference inhibitors) for 15-30 minutes at room temperature.
-
Glycine Uptake: Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]glycine. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Termination of Uptake: Rapidly terminate the reaction by aspirating the uptake solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and quantify the amount of incorporated [³H]glycine using a scintillation counter.
-
Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known GlyT1 inhibitor. Calculate the specific uptake and determine the percent inhibition at each concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Microdialysis for Target Engagement
This technique allows for the direct measurement of extracellular glycine levels in the brain of a living animal, providing definitive evidence of target engagement.
Caption: Experimental Workflow for In Vivo Microdialysis.
Methodology:
-
Probe Implantation: Anesthetize the animal (e.g., a rat) and surgically implant a microdialysis guide cannula targeting a specific brain region, such as the prefrontal cortex or hippocampus. Allow the animal to recover from surgery.
-
Microdialysis Experiment: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish stable basal glycine levels.
-
Compound Administration: Administer the test compound via the desired route (e.g., oral gavage or intraperitoneal injection).
-
Post-Dose Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.
-
Sample Analysis: Analyze the concentration of glycine in the dialysate samples using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Express the glycine concentrations in the post-dose samples as a percentage of the average baseline concentration to determine the time course and magnitude of the increase in extracellular glycine.
Mechanism of Action: Enhancing NMDA Receptor Function
The therapeutic rationale for GlyT1 inhibition is predicated on its ability to modulate NMDA receptor activity. The following diagram illustrates this proposed mechanism.
Sources
- 1. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 4. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of GlyT1 inhibitors with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. d-nb.info [d-nb.info]
- 11. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the key players in the pharmaceutical industry targeting GlyT1? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid: An Evaluation of Reproducibility and Scalability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid, a key building block in medicinal chemistry. The synthesis of this molecule is critical for the development of various therapeutic agents. This document offers an in-depth examination of two plausible and reproducible synthetic pathways: the Buchwald-Hartwig amination and the Ullmann condensation for the key N-arylation step. Each route is evaluated based on detailed experimental protocols, potential for scalability, and overall reproducibility. This guide is intended to assist researchers in selecting the most suitable method based on available resources and desired outcomes.
Introduction
1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a heterocyclic compound of significant interest in drug discovery. Its structure, combining a piperidine-3-carboxylic acid moiety with a 2-(methylsulfonyl)phenyl group, makes it a valuable scaffold for the design of novel therapeutics. The robust and reproducible synthesis of this compound is therefore of paramount importance. This guide details two distinct and viable synthetic strategies, each commencing from commercially available starting materials. The core of each strategy revolves around the formation of the C-N bond between the piperidine nitrogen and the phenyl ring.
Synthesis of Key Precursors
The successful synthesis of the target compound relies on the efficient preparation of two key precursors: Ethyl piperidine-3-carboxylate (Ethyl nipecotate) and 2-Bromophenyl methyl sulfone .
Synthesis of Ethyl piperidine-3-carboxylate (Ethyl nipecotate)
Ethyl piperidine-3-carboxylate is a crucial starting material. While commercially available, an in-house synthesis can be cost-effective for large-scale production. A standard method involves the esterification of piperidine-3-carboxylic acid.[1][2]
Experimental Protocol:
-
To a solution of piperidine-3-carboxylic acid (1 equivalent) in ethanol (20 volumes) at 0 °C, add thionyl chloride (2-3 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl piperidine-3-carboxylate. The crude product can be purified by vacuum distillation.
Synthesis of 2-Bromophenyl methyl sulfone
2-Bromophenyl methyl sulfone serves as the arylating agent in the subsequent coupling reactions. It can be prepared from the readily available 2-bromothioanisole via oxidation.[3]
Experimental Protocol:
-
Dissolve 2-bromothioanisole (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an oxidizing agent, such as hydrogen peroxide (1.2 equivalents) or m-chloroperoxybenzoic acid (m-CPBA), to the stirred solution, maintaining the temperature below 10 °C.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a suitable reducing agent if necessary (e.g., aqueous sodium sulfite solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain 2-bromophenyl methyl sulfone, which can be purified by recrystallization from a suitable solvent like ethanol or hexane.[4][5]
Synthetic Routes to 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
With the key precursors in hand, the target molecule can be synthesized via two primary N-arylation strategies.
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[6][7] This method generally offers high yields and good functional group tolerance under relatively mild conditions.
Figure 1: Synthetic pathway via Buchwald-Hartwig amination.
Experimental Protocol:
-
In an oven-dried Schlenk tube, combine 2-bromophenyl methyl sulfone (1.0 mmol), ethyl piperidine-3-carboxylate (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP or a biarylphosphine ligand, 4 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5 mmol).[8][9]
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., toluene or dioxane, 5 mL).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to yield ethyl 1-[2-(methylsulfonyl)phenyl]piperidine-3-carboxylate.
Route 2: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed N-arylation reaction. While it often requires higher temperatures than the Buchwald-Hartwig reaction, modern protocols with appropriate ligands have made it a more viable and often more economical option.[10][11][12]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 2-Bromothioanisole 97 19614-16-5 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 12. Ullmann Reaction [organic-chemistry.org]
Navigating the Unseen: A Guide to Safely Handling 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid
For Immediate Reference: Core Safety Directives
| Hazard Category | Minimum Personal Protective Equipment (PPE) |
| Eye/Face Protection | Chemical safety goggles |
| Skin Protection | Nitrile gloves (double-gloving recommended for extended handling), fully buttoned lab coat |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For spills or significant aerosolization potential, a half-face respirator with appropriate cartridges may be necessary. |
| Hand Protection | Nitrile gloves are the minimum requirement. Change gloves immediately if contaminated. |
Introduction: Understanding the Compound
Hazard Assessment: A Sum of its Parts
The primary potential hazards associated with 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid are anticipated to be:
-
Skin Irritation: The piperidine-carboxylic acid moiety is a known skin irritant.[1][2]
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]
-
Respiratory Tract Irritation: Inhalation of the powdered form may lead to irritation of the respiratory system.[1][2][3]
While the methylsulfonylphenyl group's specific hazards are not detailed for this compound, it is prudent to handle it with the assumption that it may also contribute to local irritation and could have other unforeseen toxicological properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure risk. The following recommendations are based on standard laboratory safety protocols and data from analogous compounds.[4][5][6][7][8]
Eye and Face Protection
-
Mandatory: Chemical safety goggles that provide a full seal around the eyes are required at all times when handling the solid compound or its solutions.[4][8]
-
Recommended for Splash Risk: When transferring solutions or there is a heightened risk of splashing, a face shield should be worn in addition to safety goggles.[6]
Skin and Body Protection
-
Lab Coat: A clean, fully buttoned lab coat is essential to protect against incidental skin contact.[4][6]
-
Gloves:
-
Material: Nitrile gloves are recommended for their chemical resistance.[4][5]
-
Practice: Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is a prudent measure, especially during weighing and transfer operations. Change gloves frequently and immediately after any known or suspected contact with the compound.[6]
-
Respiratory Protection
-
Engineering Controls: All handling of the solid form of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[4][5]
-
Supplemental Respiratory Protection: In situations where a fume hood is not available or during a large spill clean-up, a NIOSH-approved half-face respirator with organic vapor and particulate cartridges is necessary.[7]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
Handling and Use: A Step-by-Step Guide
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing and Transfer:
-
Conduct all weighing and transfer of the solid compound within the fume hood.
-
Use a disposable weighing boat to minimize contamination of balances.
-
Handle the compound gently to avoid creating dust.
-
-
Dissolution:
-
If preparing a solution, add the solid to the solvent slowly.
-
If necessary, use a sealed container for sonication or agitation to aid dissolution.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Experimental Workflow
Caption: A logical workflow for the safe handling of 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid.
Disposal Plan: Responsible Waste Management
-
Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weighing boats, paper towels) should be placed in a sealed, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a designated, labeled hazardous waste container for organic materials. Do not dispose of this compound down the drain.
-
Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Conclusion: A Culture of Safety
While 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a valuable tool in research, its safe handling is paramount. By understanding the potential hazards based on its chemical structure, adhering to rigorous PPE protocols, and following a well-defined operational plan, researchers can confidently and safely advance their scientific endeavors. Always prioritize a culture of safety and consult with your institution's safety professionals for any specific concerns.
References
- Science Equip. (2024, February 16).
- Benchchem. Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
- NextSDS. 1-[2-(METHYLSULFONYL)
- Environmental Health and Safety.
- Thermo Fisher Scientific. (2023, October 13). SAFETY DATA SHEET: (R)-N-BOC-Piperidine-3-carboxylic acid.
- PMC. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection.
- Labkafe. (2022, June 9).
- Fisher Scientific. (2010, March 26).
- Apollo Scientific. (2007, July 21). SAFETY DATA SHEET: 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID.
- Santa Cruz Biotechnology. 1-[2-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid.
- Apollo Scientific. Piperidine-4-carboxylic acid.
- Combi-Blocks, Inc. (2026, March 6).
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labkafe.com [labkafe.com]
- 9. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
